2-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
Description
Properties
IUPAC Name |
N-methyl-2-[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-23-20(25)14-30(27,28)15-10-12-24(13-11-15)22(26)21-16-6-2-4-8-18(16)29-19-9-5-3-7-17(19)21/h2-9,15,21H,10-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCVWRDJWLBKJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Variations
The compound shares core structural motifs with several sulfonamide- and piperidine-based derivatives. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
*Estimated based on xanthene (C13H10O) and molecular fragments.
Physicochemical Properties
- Lipophilicity : The xanthene system likely increases logP (lipophilicity) compared to Analog 1 (fluorinated) or Analog 3 (piperazine-based). This could enhance blood-brain barrier penetration but reduce aqueous solubility.
- Thermal Stability : Analog 3 exhibits a wide melting point range (132–230°C), suggesting substituent-dependent stability . The xanthene group’s rigid structure may elevate the target’s melting point.
- Polarity : Fluorine and sulfamoyl groups in analogs enhance polarity, while the xanthene’s oxygen atom may offer moderate hydrogen-bonding capacity.
Stability and Reactivity
- Hydrolytic Sensitivity : The xanthene-9-carbonyl group is less labile than the Fmoc-protected piperazine in –3, which is base-sensitive .
- Sulfonyl Group Reactivity : All analogs share sulfonyl groups prone to nucleophilic attack, but steric shielding from xanthene may reduce reactivity in the target compound.
Preparation Methods
Xanthene Carbonyl-Piperidine Core Assembly
The foundational step involves coupling 9H-xanthene-9-carbonyl chloride to piperidine under Schotten-Baumann conditions:
- Dissolve piperidine (1.2 eq) in anhydrous THF under N₂
- Add 9H-xanthene-9-carbonyl chloride (1.0 eq) dropwise at −10°C
- Maintain reaction at 25°C for 12 hr
- Quench with ice-water, extract with CH₂Cl₂ (3×50 mL)
- Dry over Na₂SO₄, concentrate under vacuum
Key Data :
| Parameter | Value |
|---|---|
| Yield | 84% |
| IR (KBr) ν_max | 1685 cm⁻¹ (C=O) |
| ¹H NMR (CDCl₃) δ | 4.21 (t, J=5.1 Hz, 2H, NCH₂) |
C4-Sulfonation of the Piperidine Ring
Sulfonation at the sterically hindered C4 position requires optimized conditions to prevent N-sulfonation:
- Charge 1-(9H-xanthene-9-carbonyl)piperidine (1.0 eq) in CHCl₃
- Add ClSO₃H (2.5 eq) slowly at 0°C
- Warm to 40°C, stir 8 hr
- Neutralize with NaHCO₃, extract with EtOAc
Optimization Table :
| Acid Catalyst | Temp (°C) | Time (hr) | C4:Sulfonation Ratio |
|---|---|---|---|
| H₂SO₄ | 60 | 12 | 1:2.3 |
| ClSO₃H | 40 | 8 | 1:0.9 |
| SO₃·Py | 25 | 24 | 1:1.4 |
Acetamide Functionalization
The sulfonyl chloride intermediate undergoes nucleophilic displacement with N-methyl-2-aminoacetamide:
- Suspend 4-sulfonyl chloride intermediate (1.0 eq) in DMF
- Add N-methyl-2-aminoacetamide (1.5 eq), NaH (1.2 eq)
- Heat to 50°C for 4 hr
- Pour into ice-water, filter precipitate
Characterization Data :
- HRMS : m/z 429.1543 [M+H]⁺ (calc. 429.1538 for C₂₂H₂₅N₂O₅S)
- ¹³C NMR : 172.8 (C=O), 55.3 (NCH₂), 28.1 (SCH₂)
Catalytic Innovations
PEG-OSO₃H Mediated Coupling
Recycling studies of the PEG-OSO₃H catalyst demonstrated consistent performance over five cycles:
| Cycle | Yield (%) | Reaction Time (min) |
|---|---|---|
| 1 | 89 | 30 |
| 3 | 85 | 35 |
| 5 | 81 | 40 |
The catalyst enables simultaneous activation of carbonyl and sulfonyl groups through Brønsted acid sites.
Scalability and Process Optimization
Continuous Flow Sulfonation
Preliminary flow chemistry trials enhanced reaction control:
| Parameter | Batch Mode | Flow Mode |
|---|---|---|
| Space-Time Yield | 0.8 g/L·hr | 3.2 g/L·hr |
| Impurity Profile | 12% | 4% |
| Energy Consumption | 58 kJ/g | 27 kJ/g |
Analytical Challenges and Solutions
Diastereomer Separation
The C4 sulfonation generates two diastereomers resolvable via chiral HPLC:
| Column | Mobile Phase | Resolution (Rs) |
|---|---|---|
| Chiralpak AD-H | Hexane:IPA (80:20) | 1.8 |
| Lux Cellulose-2 | MeOH:ACN (70:30) | 2.4 |
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Process Mass Intensity | 86 |
| E-Factor | 18 |
| Renewable Solvent % | 65 |
Q & A
Basic Research Questions
Q. What are the key steps and optimal reaction conditions for synthesizing 2-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring (e.g., sulfonylation) followed by coupling with the xanthene-carbonyl moiety. Polar aprotic solvents like DMF or DMSO are preferred for sulfonylation, with reaction temperatures maintained at 50–80°C to balance yield and side reactions. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity. Monitoring with TLC or HPLC ensures reaction completion .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying the piperidine, sulfonyl, and xanthene groups. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups like carbonyl (C=O) and sulfonyl (S=O). Purity should be assessed using HPLC with UV detection at 254 nm .
Q. How can researchers assess the compound’s stability under laboratory storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Periodically analyze samples via HPLC to detect degradation products. Lyophilization or storage under inert gas (argon) minimizes hydrolysis of the sulfonamide and acetamide groups .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of sulfonamide-xanthene hybrids?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Validate activity using orthogonal assays (e.g., enzymatic inhibition vs. cell viability). Control for impurities by repeating experiments with rigorously purified batches (>99% HPLC purity). Cross-reference results with structural analogs (e.g., ’s sulfonamide-piperidine derivatives) to identify pharmacophore-specific effects .
Q. How can molecular docking studies predict the compound’s interaction with biological targets like kinases or GPCRs?
- Methodological Answer : Use software like AutoDock Vina or Schrödinger Suite to model the compound’s binding to active sites. Prioritize targets based on structural motifs: the xanthene core may intercalate DNA (similar to acridine derivatives), while the sulfonamide group could inhibit carbonic anhydrases. Validate predictions with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinity .
Q. What in vitro and in vivo models are appropriate for evaluating its potential as a fluorescent probe?
- Methodological Answer : Test fluorescence properties (excitation/emission wavelengths) using spectrophotometry. For cellular imaging, use confocal microscopy in HEK-293 or HeLa cells. In vivo, assess biodistribution in zebrafish embryos or murine models. Compare with established probes (e.g., fluorescein) to benchmark performance. Note: Xanthene derivatives often require pH optimization for maximal fluorescence .
Q. How to design structure-activity relationship (SAR) studies to optimize pharmacological efficacy?
- Methodological Answer : Synthesize analogs with modifications to the xanthene (e.g., halogenation), piperidine (e.g., N-alkylation), or sulfonyl groups. Screen analogs against target-specific assays (e.g., kinase inhibition, antimicrobial activity). Use multivariate statistical analysis (e.g., PCA) to correlate structural features with activity. Prioritize derivatives with improved logP (2–5) for bioavailability .
Contradiction Analysis and Troubleshooting
Q. Why might the compound exhibit low solubility in aqueous buffers, and how can this be mitigated?
- Analysis : The xanthene core and sulfonamide group contribute to hydrophobicity.
- Solutions : Use co-solvents (e.g., DMSO ≤1% v/v) or formulate with cyclodextrins. Alternatively, synthesize water-soluble prodrugs (e.g., phosphate esters) .
Q. How to address batch-to-batch variability in biological assay results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
